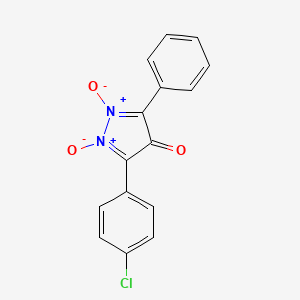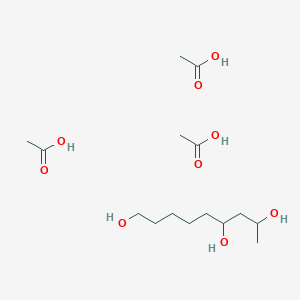
Acetic acid;nonane-1,6,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;nonane-1,6,8-triol is a compound that combines the properties of acetic acid and nonane-1,6,8-triol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), known for its pungent smell and sour taste. Nonane-1,6,8-triol is an organic compound with three hydroxyl groups attached to a nine-carbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;nonane-1,6,8-triol can be achieved through various synthetic routes. One common method involves the esterification of nonane-1,6,8-triol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;nonane-1,6,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in nonane-1,6,8-triol can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Nonane-1,6,8-triol and acetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Acetic acid;nonane-1,6,8-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;nonane-1,6,8-triol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester bond can undergo hydrolysis, releasing acetic acid and nonane-1,6,8-triol, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane-1,6,8-triol: Shares the hydroxyl groups but lacks the ester bond with acetic acid.
Acetic acid: A simple carboxylic acid without the extended carbon chain and hydroxyl groups.
Uniqueness
Acetic acid;nonane-1,6,8-triol is unique due to the combination of acetic acid and nonane-1,6,8-triol, providing both ester and hydroxyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propriétés
Numéro CAS |
61448-26-8 |
|---|---|
Formule moléculaire |
C15H32O9 |
Poids moléculaire |
356.41 g/mol |
Nom IUPAC |
acetic acid;nonane-1,6,8-triol |
InChI |
InChI=1S/C9H20O3.3C2H4O2/c1-8(11)7-9(12)5-3-2-4-6-10;3*1-2(3)4/h8-12H,2-7H2,1H3;3*1H3,(H,3,4) |
Clé InChI |
KLYBQRXZVCJBPI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CCCCCO)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


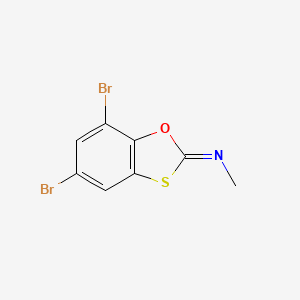
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
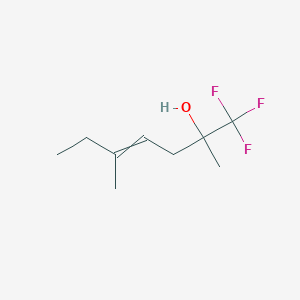

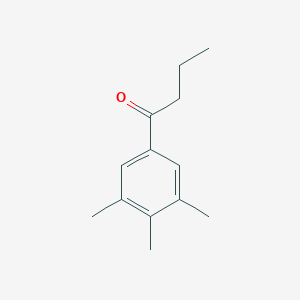
![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
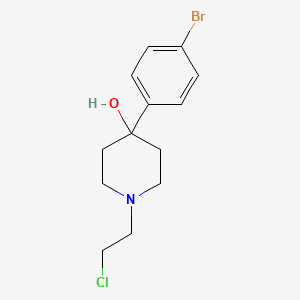
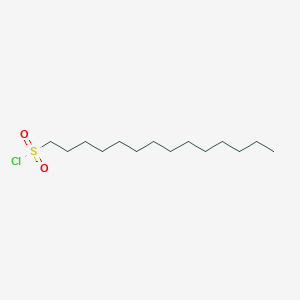

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
